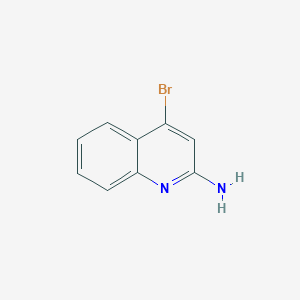

4-Bromoquinolin-2-amine

説明

Contextualizing Quinoline Derivatives in Contemporary Chemical and Biological Sciences

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, serves as a foundational scaffold in the landscape of contemporary chemical and biological sciences. rsc.orgmdpi.com This "privileged scaffold" and its derivatives are of significant interest due to their wide-ranging pharmacological activities. In medicinal chemistry, quinoline-based compounds have been extensively developed and are featured in a number of clinically used drugs.

The versatility of the quinoline ring allows for functionalization at various positions, leading to a diverse array of biological activities. rsc.orgnih.gov These include, but are not limited to, anticancer, anti-inflammatory, antibacterial, antiviral, antimalarial, and antifungal properties. rsc.orgmdpi.com For instance, certain quinoline derivatives have been investigated as potent inhibitors of kinases, enzymes that play a crucial role in cellular signaling and are often implicated in diseases like cancer and inflammation. semanticscholar.orgnih.gov The ability to modify the quinoline structure at different points allows chemists to fine-tune the compound's properties to achieve desired therapeutic effects.

The broad applicability of quinoline derivatives extends beyond medicine into materials science, where they are used in the manufacturing of dyes and as ligands in the development of organic light-emitting diodes (OLEDs). rsc.org The ongoing research into quinoline chemistry continues to uncover novel synthetic methodologies and applications, solidifying its importance in modern science. rsc.org

Research Landscape and Emerging Themes for 4-Bromoquinolin-2-amine

Within the broader family of quinoline derivatives, this compound emerges as a significant chemical intermediate in academic and industrial research. lookchem.com Its structure, featuring a bromine atom at the 4-position and an amino group at the 2-position, makes it a valuable building block for the synthesis of more complex and functionally diverse molecules. lookchem.com The presence of the bromine atom provides a reactive site for various chemical transformations, particularly palladium-catalyzed cross-coupling reactions, which are instrumental in modern organic synthesis.

The research landscape for this compound is primarily centered on its utility in synthetic and medicinal chemistry. It is often used as a precursor to generate a library of novel compounds with potential biological activities. lookchem.com For example, aminoquinolines are key components in the development of kinase inhibitors. semanticscholar.orgnih.gov Research has shown that derivatives of bromoquinolines can be potent inhibitors of enzymes such as Receptor-Interacting Protein Kinase 2 (RIPK2), which is involved in immune signaling and inflammation. semanticscholar.orgnih.gov

While direct and extensive research focused solely on the biological activities of this compound is not widely published, its importance is underscored by its role in the synthesis of compounds with significant therapeutic potential. For instance, it has been used in the synthesis of a mixture of regioisomers, including 2-Bromoquinolin-4-amine, to develop high-affinity ligands for the 5-HT3 receptor, a target for antiemetic drugs. nih.gov

Emerging themes in the research involving this compound and its isomers include the development of novel anti-cancer and antimicrobial agents. The quinoline scaffold itself is known for its anticancer properties, and bromo-substituted quinolines are precursors to compounds with demonstrated antiproliferative activity. nih.gov Furthermore, the amino group on the quinoline ring can be modified to enhance the compound's interaction with biological targets, a common strategy in drug discovery.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 36825-32-8 | lookchem.com |

| Molecular Formula | C9H7BrN2 | lookchem.com |

| Molecular Weight | 223.07 g/mol | lookchem.com |

| Melting Point | 137-138 °C | lookchem.com |

| Boiling Point | 359 °C | lookchem.com |

特性

IUPAC Name |

4-bromoquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYPUSCLNYKXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555322 | |

| Record name | 4-Bromoquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36825-32-8 | |

| Record name | 4-Bromoquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies

Regioselective Synthesis of 4-Bromoquinolin-2-amine and its Isomers

Achieving regioselectivity is a paramount challenge in the synthesis of polysubstituted quinolines. The precise placement of the bromo and amino groups on the quinoline core is crucial for the desired chemical properties and biological activity of the final product.

Nucleophilic Aromatic Substitution Protocols for Quinoline Ring Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the functionalization of quinoline rings, particularly at the C-4 position. The reactivity of the quinoline system towards nucleophiles is influenced by the electron distribution within the ring. The introduction of electron-withdrawing groups can activate the ring for substitution. For instance, the presence of a nitro group adjacent to a bromine atom on the quinoline ring facilitates the substitution of the bromine by nucleophiles like morpholine and piperazine. semanticscholar.org

In the context of synthesizing 4-bromo-2-aminoquinoline, a plausible SNAr approach would involve a pre-functionalized quinoline. For example, starting with a dihalo-quinoline, one halogen could be selectively displaced by an amino group. The regiochemical outcome of such reactions is dependent on the relative lability of the halogens at different positions and the reaction conditions employed. For instance, in 2,7-dichloroquinoline-3-carbaldehyde, the chlorine at the 2-position can be substituted by methoxy and ethoxy groups. researchgate.net

Transition Metal-Catalyzed Carbon-Nitrogen and Carbon-Carbon Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-N and C-C bonds, offering mild and efficient routes to complex molecules. eie.grtcichemicals.com These methods have been extensively applied to the synthesis and functionalization of quinoline derivatives. nih.govuni-rostock.de

Palladium-catalyzed reactions are central to modern organic synthesis. thieme-connect.de The Suzuki-Miyaura coupling allows for the formation of C-C bonds between aryl halides and arylboronic acids. This has been used to synthesize various aryl-substituted quinolines. uni-rostock.desioc-journal.cn For example, 3,4,8-triarylated 2-(trifluoromethyl)quinolines have been prepared through selective Suzuki-Miyaura cross-coupling reactions. uni-rostock.de

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds. eie.grnih.gov This reaction enables the coupling of amines with aryl halides or triflates, catalyzed by palladium complexes. It has been employed in the synthesis of various amino-substituted quinolines. nih.govnih.gov For instance, the reaction of 1,3,5-tribromobenzene with methyl anthranilate, a key step in the synthesis of complex quinoline-based structures, proceeds via a Buchwald-Hartwig reaction. sioc-journal.cn The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands like Xantphos and SPhos often providing superior results. nih.govresearchgate.net

| Reaction Type | Catalyst/Ligand | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Quinolin-2-ylboronic acid and aryl bromide | Aryl-substituted quinoline | nih.gov |

| Buchwald-Hartwig | Pd(OAc)₂ / X-Phos | Aryl halide and amine | Amino-substituted quinoline | nih.gov |

| Heck Coupling | Pd(OAc)₂ | Iodo-derivatives of methoxylated pivaloylaminobenzenes and methyl acrylate | Methoxyquinolin-2(1H)-ones | nih.gov |

The Chan-Lam coupling reaction provides an alternative to palladium-catalyzed methods for C-N bond formation. researchgate.netrsc.org This copper-catalyzed reaction couples arylboronic acids with amines, amides, and other N-H containing compounds, often under mild, aerobic conditions. acs.orgnih.govorganic-chemistry.org This methodology has been successfully applied to the synthesis of N-arylquinolin-3-amine and N-arylquinolin-8-amine derivatives. rsc.org The reaction typically uses a copper(II) salt, such as Cu(OAc)₂, as the catalyst. rsc.orgorganic-chemistry.org While effective for arylboronic acids with electron-donating groups, modifications, such as the merger of photoredox and copper catalysis, have expanded the scope to include electron-deficient arylboronic acids. researchgate.net

Palladium-Mediated Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig type)

Cyclization and Condensation Pathways for Quinoline Scaffold Assembly (e.g., Gould-Jacob, Pfitzinger-Borsche reactions)

Classical named reactions remain highly relevant for the fundamental construction of the quinoline scaffold. researchgate.netnih.govrsc.org

The Gould-Jacob reaction is a versatile method for preparing quinolines with a substituent at the C-4 position. nih.govrsc.org It involves the reaction of an aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization. ablelab.eumdpi.com A significant drawback of the classical approach is the high temperature required for cyclization, which can lead to decomposition. mdpi.com However, the use of microwave irradiation can dramatically shorten reaction times and improve yields. ablelab.eu

The Pfitzinger-Borsche reaction is an extension of the Friedländer synthesis and provides a route to substituted quinolines. nih.govrsc.org It involves the reaction of an isatin with an α-methylene carbonyl compound in the presence of a base. nih.govrsc.org This method is particularly useful for accessing quinoline-4-carboxylic acids.

| Reaction Name | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Gould-Jacob | Aniline and diethyl ethoxymethylenemalonate | Forms 4-hydroxyquinolines; often requires high temperatures. | nih.govablelab.eumdpi.com |

| Pfitzinger-Borsche | Isatin and α-methylene carbonyl compound | An extension of the Friedländer synthesis; base-catalyzed. | nih.govrsc.org |

| Friedländer | o-aminoaryl aldehyde or ketone and a compound with a reactive α-methylene group | Acid or base catalyzed condensation followed by cyclodehydration. | nih.govrsc.org |

| Skraup | Aniline, glycerol, sulfuric acid, and an oxidizing agent | A classic method for synthesizing quinoline itself. | nih.gov |

Optimization of Reaction Conditions and Process Intensification

The efficiency and selectivity of the aforementioned synthetic methods are highly dependent on the reaction conditions. Optimization of parameters such as catalyst, ligand, solvent, temperature, and reaction time is crucial for maximizing the yield of the desired product, this compound, while minimizing the formation of isomers and byproducts.

For transition metal-catalyzed reactions , the choice of ligand is paramount. Bulky and electron-rich phosphine ligands can accelerate the reductive elimination step in palladium-catalyzed reactions, leading to improved yields and shorter reaction times. researchgate.net In Suzuki-Miyaura couplings, the use of specific ligands like SPhos can be critical for achieving good yields with certain substrates. nih.gov

For cyclization reactions , process intensification techniques such as microwave heating have shown significant advantages over conventional heating. In the Gould-Jacob reaction, microwave irradiation can increase the reaction temperature above the solvent's boiling point, leading to faster cyclization and higher yields. ablelab.eu

Furthermore, the regioselectivity of reactions can often be controlled by carefully choosing the reaction conditions. For instance, in the synthesis of 3,4-dihydroquinoxalin-2(1H)ones, the choice of activating agent (e.g., DMAP vs. HOBt/DIC) can switch the regioselectivity of the cyclocondensation. beilstein-journals.org Similar principles of regiocontrol can be applied to the synthesis of substituted quinolines.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. mdpi.com This technology facilitates rapid and efficient synthesis, often leading to higher yields and reduced reaction times, which is particularly beneficial for the creation of heterocyclic compounds like quinoline derivatives. lew.robenthamdirect.com

The application of microwave irradiation can dramatically shorten reaction times from hours or even days to mere minutes. lew.rorsc.org For instance, a multicomponent reaction to form a benzo[f]pyrrolo[1,2-a]quinoline derivative that yielded less than 2% of the product after 12 days under classical heating conditions was successfully synthesized in 120 minutes with a significantly improved yield when subjected to microwave irradiation at 120°C. lew.ro Similarly, the synthesis of certain quinoline derivatives has been achieved in 8-10 minutes under microwave conditions, compared to 4-6 hours using conventional methods. tandfonline.com

This acceleration is attributed to the efficient and uniform heating of the reaction mixture, which is not achievable with traditional oil baths. arabjchem.org The use of microwave assistance is not limited to a single reaction type; it has been successfully applied in various synthetic routes, including multicomponent reactions, condensations, and olefination, demonstrating its versatility. lew.robenthamdirect.comnih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Quinoline Derivatives

| Product Type | Reaction Conditions (Microwave) | Yield (Microwave) | Reaction Conditions (Conventional) | Yield (Conventional) | Reference |

| Quinoline Derivatives | 8-10 minutes | 88-96% | 4-6 hours | 72-90% | tandfonline.com |

| Benzo[f]pyrrolo[1,2-a]quinolines | 120 minutes at 120°C | Good | 12 days | <2% | lew.ro |

| 2-Vinylquinolines | Not specified | High yields | Not specified | Low yields without specific additives | nih.gov |

| Tetrahydrofuro quinoline-diones | 10 seconds at 130°C | 33-45% | 4 hours | Not specified | rsc.org |

This table presents a comparative analysis of reaction efficiency for similar quinoline derivative syntheses, highlighting the kinetic enhancements of microwave-assisted methods.

Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline compounds to minimize environmental impact. ijpsjournal.com These approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. nih.govnih.gov Key strategies include the use of eco-friendly solvents, solvent-free reaction conditions, and the development of one-pot multicomponent reactions. tandfonline.combohrium.com

Water has been successfully employed as a green solvent in the synthesis of quinoline scaffolds, replacing hazardous organic solvents. tandfonline.com Reactions conducted in water or ethanol-water mixtures have shown high yields (84-94%) and short reaction times. tandfonline.com Another sustainable approach is the use of neat reaction technology, where the reaction is performed without any solvent, often under microwave irradiation. This method not only reduces solvent waste but can also lead to better yields in shorter reaction times. researchgate.net

One-pot syntheses, which combine multiple reaction steps into a single procedure, are inherently greener as they reduce the need for intermediate purification steps, thus saving solvents and energy. rsc.org The development of catalyst-free systems or the use of recyclable catalysts, such as nanocatalysts or ionic liquids, further contributes to the sustainability of these synthetic routes. tandfonline.comnih.gov For example, a method for synthesizing 2-aminoquinolines was developed using an eco-friendly solvent with a simple operation and short reaction time. rsc.org Another protocol for quinolin-2(1H)-ones was established using water as a solvent at ambient temperature, avoiding the need for a base or organic solvents and allowing the reaction medium to be reused. acs.org

Table 2: Green Chemistry Approaches in Quinoline Synthesis

| Green Strategy | Reaction Example | Key Advantages | Reference(s) |

| Use of Green Solvents | Synthesis of spiro-quinolines in ethanol:water | Reduced use of volatile organic compounds, high yields (84-94%) | tandfonline.com |

| Solvent-Free Reaction | One-pot reaction of anilines with β-ketoesters under microwave | Eliminates solvent waste, shorter reaction times, better yields | researchgate.net |

| Aqueous Synthesis | Synthesis of quinolin-2(1H)-ones in water at ambient temp. | No organic solvent, no base, reusable medium, high eco-scale score | acs.org |

| One-Pot Synthesis | Reductive cyclization of nitrophenyl (Z)-acrylonitriles from acetonitrile | Reduces intermediate purification, saves time and resources | rsc.org |

| Use of Recyclable Catalysts | Fe₃O₄ NP-cell catalyst in water | Catalyst can be recovered and reused multiple times without losing activity | nih.gov |

Synthesis of Key Intermediates and Precursors to this compound

The synthesis of this compound relies on the availability of appropriate starting materials and key intermediates. The construction of the substituted quinoline core can be achieved through various strategic pathways.

A common strategy for synthesizing 4-bromoquinolines involves the bromination of a pre-formed quinoline ring. A conventional method starts with 4-hydroxyquinoline, which is treated with a brominating agent like phosphorus oxybromide (POBr₃) to introduce the bromine at the 4-position. google.com However, this reagent is highly reactive and toxic. google.com A more optimized and milder procedure for the bromination of a quinoline amine involves using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile, which can dramatically reduce reaction times. arkat-usa.org For a compound like this compound, a potential precursor could be 2-aminoquinoline, which would undergo regioselective bromination at the C4 position.

Alternatively, the quinoline ring can be constructed from acyclic precursors in a cyclization reaction. One such method involves the iodine-promoted formal [5+1] annulation between a 2-vinylaniline and a thiuram, where the thiuram acts as both a carbon and nitrogen source to form the 2-aminoquinoline structure. organic-chemistry.org Another approach starts with o-propargyl phenyl azide, which reacts with a bromine source like TMSBr or HBr to undergo cyclization and form the 4-bromoquinoline skeleton. google.com

The synthesis of 2-aminoquinoline derivatives can also be achieved from 2-quinolones and N-sulfonyl-1,2,3-triazoles through a rhodium(II) catalyzed denitrogenative method. rsc.org Furthermore, a one-pot synthesis from acetonitrile and substituted 2-nitrobenzaldehydes can yield 2-aminoquinoline derivatives through the formation of a nitrophenyl (Z)-acrylonitrile intermediate followed by reductive cyclization. rsc.org These varied routes highlight the flexibility in precursor selection for accessing the this compound structure.

Chemical Transformations and Derivatization of 4-bromoquinolin-2-amine

Reactivity of the Halogen Moiety: Nucleophilic Displacements and Cross-Couplings

The bromine atom at the C-4 position of the quinoline ring is susceptible to nucleophilic substitution and is a key site for various cross-coupling reactions. This reactivity allows for the introduction of a wide range of substituents, making it a valuable handle for molecular diversification.

Nucleophilic Substitution Reactions: The bromine atom can be displaced by various nucleophiles. For instance, reactions with amines, thiols, or alkoxides can lead to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. Microwave-assisted nucleophilic substitution reactions on similar quinoline systems have been shown to proceed rapidly, often with high yields. researchgate.net The reaction of 4-bromo-2-bromoquinoline with an amidocuprate, followed by oxidation and deprotection, has been used to synthesize 4-amino-2-bromoquinoline. acs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. 4-Bromoquinolin-2-amine is a suitable substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl or vinyl groups at the 4-position. The choice of catalyst, base, and solvent can be optimized to achieve high yields for a variety of substrates. mdpi.comnih.gov

Heck Reaction: The Heck reaction allows for the vinylation of the quinoline ring by reacting this compound with an alkene in the presence of a palladium catalyst and a base. mdpi.com

Copper-Catalyzed Cross-Coupling: Copper catalysts can also be employed for cross-coupling reactions. For example, the coupling of 4-bromoquinoline with α-silyldifluoroamides has been achieved using a copper catalyst to form α,α-difluoro-α-aryl amides. nih.gov

Below is a table summarizing representative cross-coupling reactions involving bromoquinolines:

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | Bromoquinoline, Arylboronic acid | Pd catalyst, Base | Aryl-substituted quinoline |

| Heck | Bromoquinoline, Alkene | Pd catalyst, Base | Alkenyl-substituted quinoline |

| Copper-Catalyzed | Bromoquinoline, α-silyldifluoroamide | Cu catalyst, Additive | α,α-difluoro-α-aryl amide |

Reactivity of the Amine Functionality: Electrophilic Aromatic Substitutions and Amide Formations

The amino group at the C-2 position is a key functional group that influences the reactivity of the quinoline ring and provides a site for further derivatization.

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions of the benzene ring portion of the quinoline nucleus. youtube.com However, the reactivity can be controlled. Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., bromine). masterorganicchemistry.com

Nitration: Introduction of a nitro group. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group. masterorganicchemistry.com

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.compressbooks.pub

Amide Formation: The primary amine at the C-2 position can readily react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form amides. rsc.orgunimi.itorganic-chemistry.org This reaction is fundamental in medicinal chemistry for linking different molecular fragments. Various coupling reagents can be used to facilitate this transformation, especially with sterically hindered or electronically deficient amines. rsc.org

Strategic Functionalization of the Quinoline Nucleus

The strategic functionalization of the this compound scaffold allows for the synthesis of a diverse range of derivatives with potential applications in various fields.

Introduction of Aryl and Alkyl Moieties

The introduction of aryl and alkyl groups onto the quinoline core can be achieved through various methods, primarily leveraging the reactivity of the bromine atom.

Palladium-Catalyzed Cross-Coupling: As mentioned previously, Suzuki-Miyaura and other palladium-catalyzed reactions are highly effective for introducing aryl and vinyl groups. mdpi.com The reaction of 3-bromoquinoline derivatives with arylmethyl azides can lead to the regioselective synthesis of 3-bromo-4-arylquinolines. acs.org

Alkylation: The synthesis of N-alkylated and O-alkylated quinoline derivatives can be achieved, although the regioselectivity can be influenced by other substituents on the ring. researchgate.net

Heterocycle Ring Annulation and Hybrid Molecule Synthesis

This compound is a valuable precursor for the synthesis of fused heterocyclic systems and hybrid molecules. These complex structures are often of interest in medicinal chemistry.

Quinoxaline Derivatives: While direct synthesis from this compound is not explicitly detailed, related bromo-nitroquinoline derivatives can be converted to intermediates for PI3K/mTOR inhibitors. atlantis-press.com

Thiazole-amine Derivatives: The synthesis of 2-amino-4-(2-pyridyl)thiazole compounds with a bromobenzamide moiety has been reported as potent compounds. scispace.com

Pyrazolyl Derivatives: The general reactivity of the quinoline scaffold lends itself to the construction of pyrazole-containing hybrids, a common motif in medicinal chemistry.

Exploration of Rearrangement Reactions

Rearrangement reactions offer pathways to novel quinoline-based structures that may not be accessible through direct substitution or functionalization.

Claisen-type Rearrangement: Quinoline N-oxides can undergo a d-nb.infod-nb.info-sigmatropic Claisen rearrangement to yield 2-acethoxymethyl quinoline derivatives. lew.roresearchgate.net

Homo-diaza-Cope Rearrangement: A Brønsted acid-promoted quinoline synthesis can proceed via a homo-diaza-Cope rearrangement of N-aryl-N'-cyclopropyl hydrazines, which can be considered a homologation of the Fischer indole synthesis. d-nb.info

Ring Transformations: In the presence of strong bases like potassium amide in liquid ammonia, aminobromoquinolines can undergo ring transformations. For example, 2-amino-4-bromo-quinoline can be converted into 2,3-diaminoquinoline and 2,4-diaminoquinoline via a 3,4-didehydroquinoline intermediate. researchgate.net

Structure-activity Relationship Sar Studies of 4-bromoquinolin-2-amine Analogs

Impact of Substituent Position and Electronic Properties on Bioactivity

The position of substituents on the quinoline ring and their corresponding electronic properties (whether they are electron-donating or electron-withdrawing) are critical determinants of a molecule's biological profile. Subtle changes in the placement of functional groups can drastically alter a compound's reactivity, basicity, and ability to interact with target proteins.

The specific location of the amine functionality is also pivotal. In a series of compounds designed as 5-HT₃A receptor ligands, moving an aniline group from the C-4 position to the C-5 or C-8 positions of the quinoline scaffold resulted in a significant drop in receptor affinity, highlighting the sensitivity of the biological target to the substituent's location. acs.orgnih.gov Similarly, the bioactivity of quinolin-4-ones in anticancer studies is highly dependent on the substitution pattern around the ring, with optimal substituents identified for nearly every position (N1, C2, C3, C5, C6, C7, and C8) to maximize potency. mdpi.com Research on quinoline N-oxides also suggests that substitution at the C-4 position can lead to different outcomes compared to substitution at C-3, C-6, or C-8. researchgate.net

The electronic effects of substituents, often quantified by Hammett's σ parameters, can have a complex relationship with bioactivity. In a study of quinoline-2-carboxamides, PET-inhibiting activity was observed to decrease with the increasing electron-withdrawing effect of substituents on the anilide portion of the molecule. mdpi.com However, for another series, the relationship was parabolic, suggesting an optimal electronic value for activity. nih.gov

| Compound Series | Substituent Modification | Impact on Bioactivity | Reference |

| Quinoline-imidazole hybrids | Electron-donating group (OCH₃) at C-2 | Enhanced antimalarial activity | rsc.org |

| Quinoline-imidazole hybrids | Electron-withdrawing group (Cl) at C-2 | Loss of antimalarial activity | rsc.org |

| (Iso)quinoline derivatives | Aniline group moved from C-4 to C-5 or C-8 | ~100 to ~1000-fold drop in 5-HT₃AR affinity | acs.orgnih.gov |

| Quinoline-2-carboxamides | Increased electron-withdrawing effect | Decreased PET-inhibiting activity | mdpi.com |

Comparative Analysis of Halogen Substituent Effects (e.g., Bromine vs. Fluorine)

The identity of the halogen substituent on the quinoline ring plays a significant role in modulating a compound's physicochemical properties and, consequently, its biological activity. Different halogens (e.g., fluorine, chlorine, bromine, iodine) possess distinct electronic and steric characteristics that can be leveraged in drug design.

The primary way halogens exert their influence is through their electronic effects—a combination of a strong inductive electron-withdrawing effect and a weaker resonance electron-donating effect. The high inductive effect of fluorine, for example, can decrease the nucleophilicity of the aromatic ring more significantly than chlorine, which can impact reaction yields and biological interactions. acs.org The bromine atom at position 4 of 4-bromoquinolin-2-amine introduces significant electronic effects that influence the compound's reactivity. smolecule.com

Comparative studies allow for a direct assessment of these effects. For example, replacing a bromine atom with a chlorine atom can modulate electronic properties and affect binding to target proteins. In one study, a series of 5,7-dihalo-8-aminoquinoline ligands were synthesized with chlorine, bromine, or iodine, demonstrating how different halogens influence the resulting complexes. scispace.com

Furthermore, the introduction of multiple or different halogens can lead to enhanced properties. A 7-Bromo-3-chloro-5-fluoroquinolin-2-amine derivative was noted to have increased lipophilicity compared to its mono-halogenated counterparts, a property that can impact bioavailability. This highlights that the specific type and position of the halogen are key variables in tuning the pharmacological profile of quinoline-based compounds.

| Compound | Halogen Substituent(s) | Key Observation | Reference |

| m-Fluorophenylmethyl azide vs. m-Chlorophenylmethyl azide | F vs. Cl | Higher inductive effect of fluorine led to lower reaction yields. | acs.org |

| 7-Chloroquinolin-4-amine | Cl at C-7 | Active antitumor and antiplasmodial agent. | |

| 7-Bromo-3-chloro-5-fluoroquinolin-2-amine | Br at C-7, Cl at C-3, F at C-5 | Enhanced lipophilicity compared to single-halogen derivatives. |

Elucidation of Amine Group's Role in Receptor Binding and Enzyme Inhibition

The 2-amine group of this compound is a critical functional group that often plays a direct role in molecular recognition processes, including receptor binding and enzyme inhibition. Its ability to act as a hydrogen bond donor is a key feature governing its interactions with biological macromolecules.

The spatial orientation of the amine group is crucial. In kinase inhibitors, for example, the amine group's placement at C-4 is considered pharmacologically significant. Molecular modeling and structural studies show that the protonated amino group can form a key ionic interaction with negatively charged amino acid residues, such as aspartate, in the binding sites of receptors like the D2 and D3 dopamine receptors. nih.gov This interaction is often essential for receptor activation. nih.gov

The amine group's hydrogen-bonding capability is fundamental to its function. In the binding of quinine (which contains a quinoline core) to the T2R4 bitter taste receptor, the amine and other functional groups are involved in a network of hydrogen bonds with receptor residues, including Ala-90, Tyr-155, and Lys-270. nih.gov The lone pair of electrons on the nitrogen atom can also participate in important interactions within a binding pocket. scispace.com

However, the presence of the amine group is not universally beneficial and its contribution is context-dependent. For instance, the introduction of a 4-NH₂ group to a quinoline scaffold resulted in a loss of affinity for the 5-HT₃A receptor, indicating that for this specific target, the amine group may introduce an unfavorable interaction or alter the molecule's conformation in a detrimental way. acs.orgnih.gov This underscores the importance of empirical testing in SAR studies to validate the role of specific functional groups for each biological target.

Steric and Lipophilic Contributions to Pharmacological Profiles

Steric hindrance, or the physical bulk of a substituent, also plays a critical role. The spatial arrangement of functional groups can dictate how well a molecule fits into a receptor's binding site and interacts with its target through hydrophobic forces. The size of substituents can directly impact biological function; for example, in the case of quinolin-4-ones, small substituents at the C-5 position are tolerated, but larger groups lead to a drastic drop in antimicrobial activity. mdpi.com Similarly, alkyl groups at the C-2 position were found to be more advantageous for antineoplastic activity than bulkier aryl groups. mdpi.com The synthesis of complex derivatives can also be affected by steric hindrance, where bulky groups may impede the desired chemical reaction. acs.org

| Property | Observation | Impact on Bioactivity | Reference |

| Lipophilicity (logP) | More significant than electronic properties for quinoline-2-carboxamides. | Governed PET inhibitory activity. | nih.gov |

| Steric Bulk (C-5 of quinolin-4-ones) | Small substituents increase activity; large substituents cause a drastic drop. | Modulated antimicrobial activity. | mdpi.com |

| Steric Bulk (C-2 of quinolin-4-ones) | Alkyl groups were more advantageous than aryl groups. | Improved antineoplastic activity. | mdpi.com |

| Hydrophobicity | Increased bulk/hydrophobicity was advantageous. | Improved potency against resistant malaria strains. | nih.gov |

Biological Activities and Pharmacological Investigations

Antimicrobial Spectrum and Potency

Quinoline derivatives, a class of compounds to which 4-bromoquinolin-2-amine belongs, are recognized for their broad-spectrum antimicrobial properties.

Research has demonstrated that quinoline derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, certain quinoline-2-one derivatives have shown promising antibacterial action against a range of multidrug-resistant Gram-positive bacterial strains. nih.gov Similarly, some 2-thiohydantoin and 2-quinolone hybrids have displayed activity against Gram-negative bacteria. mdpi.com The introduction of substituents, such as a fluorine atom, has been shown to broaden the antibacterial spectrum of quinolones. mdpi.com

Derivatives of quinoline have been synthesized and tested against various bacterial strains. For example, some Schiff bases derived from pyrazole and 4-amino antipyrine were evaluated for their antibacterial activity against four Gram-positive bacteria (Bacillus cereus, Staphylococcus aureus, Staphylococcus epidermidis, and Micrococcus luteus) and three Gram-negative bacteria (Proteus mirabilis, Escherichia coli, and Klebsiella aerogenes). scielo.org.co In another study, novel quinoline compounds were synthesized and assessed for their antimicrobial properties against bacterial strains including Enterobacter cloacae, Staphylococcus haemolyticus, Bacillus cereus, and Staphylococcus aureus. researchgate.net

A significant area of investigation has been the efficacy of quinoline derivatives against multidrug-resistant (MDR) bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). Several studies have highlighted the potential of these compounds in combating such resistant strains.

Quinolone-2-one derivatives have been identified as potent antibacterial agents against various multidrug-resistant Gram-positive bacteria, including MRSA. nih.gov

The discovery of fascaplysin A-ring derivatives has shown significant antibacterial activity against MRSA. mdpi.com

Green-synthesized silver nanoparticles (AgNPs) have demonstrated notable bactericidal activity against a new MRSA clinical strain. veterinaryworld.org

Certain morpholine-containing 5-arylideneimidazolones have been found to enhance the efficacy of oxacillin against MRSA. mdpi.com

N2, N4-disubstituted quinazoline-2,4-diamines , previously identified as dihydrofolate reductase inhibitors with activity against MRSA, have also shown strong antibacterial effects against multidrug-resistant Acinetobacter baumannii. nih.gov

The following table summarizes the activity of selected quinoline derivatives against MRSA:

| Compound/Derivative Class | Observation |

| Quinolone-2-one derivatives | Significant antibacterial action against a spectrum of multidrug-resistant Gram-positive bacterial strains, especially MRSA. nih.gov |

| Fascaplysin A-ring derivatives | Compound 117c, with a 2,4-difluorophenyl group, showed the greatest antibacterial activity against MRSA with MIC values of 0.20 μg/mL. mdpi.com |

| Green-synthesized silver nanoparticles (AgNPs) | Exhibited significant bactericidal activity against a new MRSA strain, with an MIC of up to 50 mg/mL. veterinaryworld.org |

| Morpholine-containing 5-arylideneimidazolones | Two compounds (10 and 15) significantly reduced oxacillin MICs in MRSA 19449. mdpi.com |

| N2, N4-disubstituted quinazoline-2,4-diamines | Potent in vitro and in vivo antibacterial activity against MRSA strains. nih.gov |

The antibacterial mechanism of quinolones primarily involves the inhibition of DNA synthesis by targeting essential bacterial enzymes. researchgate.netmdpi.com The two main targets are DNA gyrase and topoisomerase IV , which are type II topoisomerases crucial for DNA replication and cell division. mdpi.comnih.gov Quinolones bind to these enzymes and the bacterial DNA, forming a ternary complex that stabilizes the cleaved DNA state, ultimately leading to cell death. mdpi.comnih.gov

DNA gyrase, in particular, is a primary target for quinolones in many bacteria and is responsible for introducing negative supercoils into DNA. nih.govmdpi.com This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. nih.gov The GyrA subunits are involved in DNA binding and cleavage, while the GyrB subunits contain the ATP-binding sites. nih.gov Mutations in the genes encoding these subunits are a common mechanism of quinolone resistance. nih.gov

Some studies also suggest that certain quinoline derivatives may act by disrupting the cell membrane. For example, the antibacterial mechanism of some 2-thiohydantoin and rhodanine derivatives is thought to involve interaction with molecular targets on the cell membrane surface. mdpi.com

Activity Against Multidrug-Resistant Strains (e.g., MRSA)

Antifungal Properties and Efficacy Against Fungal Strains

In addition to their antibacterial properties, quinoline derivatives have been investigated for their antifungal activity. Studies have shown that these compounds can be effective against various fungal strains, including Candida species and dermatophytes. nih.gov

For instance, a study on new quinoline compounds demonstrated that some derivatives exhibited the highest level of inhibitory activity against all tested fungal strains, which included Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus, and Candida albicans. researchgate.net Another study evaluated 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives and found that most of the tested molecules showed antifungal activity against C. albicans, while some also showed activity against A. niger. acs.org

The antifungal mechanism of some compounds is linked to the disruption of the fungal cell wall. For example, echinocandins, a class of antifungal drugs, inhibit the enzyme 1,3-β-D-glucan synthase, which is essential for fungal cell wall synthesis. mdpi.com While not a direct derivative of this compound, this highlights a key target for antifungal drug development.

The following table presents data on the antifungal activity of some quinoline derivatives:

| Fungal Strain | Compound/Derivative | Activity |

| Candida albicans | 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives | Most investigated molecules showed activity. acs.org |

| Aspergillus niger | 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives | Compounds 5 and 6a showed equal antifungal activity. acs.org |

| Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus, Candida albicans | Novel quinoline derivatives | Derivatives 4 and 5 showed the highest inhibitory activity against all strains. researchgate.net |

| Candida spp. and dermatophyte strains | Quinoline derivatives | Compounds 2 and 3 were active against yeast, while compound 5 was effective against filamentous fungi. nih.gov |

Anticancer and Antitumor Activities

The therapeutic potential of quinoline derivatives extends to oncology, with numerous studies investigating their anticancer and antitumor properties.

Derivatives of quinoline have demonstrated significant cytotoxic activity against various human cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549).

One study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxic effects. Compound 4d showed notable antitumor efficacy against MCF-7 and HepG2 cells, and high activity against the A549 cell line. ekb.eg Another investigation of a phosphomolybdate based hybrid solid showed considerable inhibitory effects against HepG2, A549, and MCF-7 cell lines. nih.gov Furthermore, a new series of tetrahydroquinoline derivatives were tested, with four compounds exhibiting significant anticancer activity against MCF-7, HepG2, and A549 cell lines. nih.gov

The table below summarizes the cytotoxic activity (IC50 values) of selected compounds against different cancer cell lines.

| Cell Line | Compound/Derivative | IC50 (µM) |

| MCF-7 (Breast Cancer) | Pyrazolo[1,5-a]pyrimidine derivative 4d | 0.72 ekb.eg |

| Phosphomolybdate based hybrid solid (1) | 32.11 nih.gov | |

| Tetrahydroquinoline derivative 15 | 15.16 nih.gov | |

| HepG2 (Liver Cancer) | Pyrazolo[1,5-a]pyrimidine derivative 4d | 0.14 ekb.eg |

| Phosphomolybdate based hybrid solid (1) | 33.79 nih.gov | |

| Tetrahydroquinoline derivative 15 | 18.74 nih.gov | |

| A549 (Lung Cancer) | Pyrazolo[1,5-a]pyrimidine derivative 4c | 1.13 ekb.eg |

| Phosphomolybdate based hybrid solid (1) | 25.17 nih.gov | |

| Tetrahydroquinoline derivative 15 | 18.68 nih.gov |

Identification of Specific Molecular Targets

Research into the derivatives of this compound has identified several key molecular targets, underscoring its potential in targeted therapies.

Kinases and Tyrosine Kinase Inhibitors: The quinoline core is a recognized pharmacophore in the development of kinase inhibitors. Derivatives of this compound have been investigated for their ability to inhibit various kinases, which are crucial regulators of cell signaling pathways. For instance, certain 4-aminoquinoline derivatives have been designed and synthesized as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2). semanticscholar.orgnih.gov Furthermore, modifications to the quinoline structure, such as the addition of ethoxy and methyl groups, have been shown to enhance selectivity for tyrosine kinase inhibitors by interacting with hydrophobic pockets in the target protein. The development of 4-aminoquinoline-3-carboxamide derivatives has also yielded potent, reversible inhibitors of Bruton's tyrosine kinase (BTK), a key player in B-cell signaling and a target for autoimmune diseases like rheumatoid arthritis. acs.org

Matrix Metalloproteinases (MMPs): Some quinoline-based compounds have been explored as inhibitors of matrix metalloproteinases (MMPs). googleapis.com MMPs, particularly MMP-2 and MMP-9, are enzymes involved in the degradation of the extracellular matrix, a process that is critical in cancer invasion and metastasis. nih.govmdpi.com The potential of quinoline derivatives to modulate MMP activity suggests a possible application in oncology. googleapis.com

| Target Class | Specific Target | Therapeutic Area | Key Findings |

|---|---|---|---|

| Kinases | Receptor-Interacting Protein Kinase 2 (RIPK2) | Inflammatory Diseases | 4-aminoquinoline derivatives show potent inhibition of RIPK2. semanticscholar.orgnih.gov |

| Bruton's Tyrosine Kinase (BTK) | Rheumatoid Arthritis, Cancer | 4-aminoquinoline-3-carboxamide derivatives act as reversible BTK inhibitors. acs.org | |

| Protein Kinase Novel 3 (PKN3) | Cancer | 4-anilino-quin(az)oline derivatives have been identified as inhibitors. biorxiv.org | |

| Matrix Metalloproteinases | MMP-2, MMP-9 | Cancer | Quinoline derivatives show potential as MMP inhibitors. googleapis.comnih.gov |

Antiviral Potency and Mechanism of Action

The antiviral properties of compounds related to this compound have been a significant area of investigation, particularly against challenging viruses like Hepatitis C and avian influenza.

Hepatitis C Virus (HCV): Cyclophilins, a family of proteins involved in protein folding, are implicated in the replication of the Hepatitis C virus (HCV). Research has focused on developing cyclophilin inhibitors as a therapeutic strategy. Derivatives of quinoline have been incorporated into macrocyclic structures, such as those derived from sanglifehrin A, to create potent, orally bioavailable cyclophilin inhibitors with significant anti-HCV activity. nih.govresearchgate.net These inhibitors often work by disrupting the function of viral proteins essential for replication, such as NS5A and NS5B. nih.govnih.gov The standard of care for HCV has evolved to include direct-acting antivirals (DAAs) that target these non-structural proteins. seameotropmednetwork.orgnatap.org

H5N1 Avian Influenza Viruses: The global threat of highly pathogenic avian influenza (HPAI) A(H5N1) viruses necessitates the development of effective antiviral treatments. nih.govnih.gov Research has explored various antiviral agents, including those that could potentially be derived from quinoline scaffolds. alexjvs.com One such investigational drug, CC-42344, a PB2 inhibitor, has demonstrated potent antiviral activity against the H5N1 strain. cocrystalpharma.com The Centers for Disease Control and Prevention (CDC) recommends antiviral treatment for suspected or confirmed cases of novel influenza A virus infections. cdc.gov

Enzyme Inhibition Profiles

The ability of this compound derivatives to selectively inhibit specific enzymes is a cornerstone of their therapeutic potential.

Receptor-Interacting Protein Kinase 2 (RIPK2): As previously mentioned, 4-aminoquinoline derivatives have been extensively studied as inhibitors of RIPK2, a key mediator of inflammatory signaling pathways initiated by NOD1 and NOD2 receptors. semanticscholar.orgnih.govnih.govnih.gov The inhibition of RIPK2 by these compounds can effectively block the production of pro-inflammatory cytokines like TNF-α. semanticscholar.orgnih.gov For example, a novel series of 4-aminoquinoline-based derivatives demonstrated high affinity and excellent selectivity for RIPK2, with one compound exhibiting an IC50 value of 5.1 ± 1.6 nM. semanticscholar.orgnih.govnih.govresearchgate.net The development of these inhibitors holds promise for treating inflammatory diseases. frontiersin.org

Cyclophilins: Quinoline-containing macrocycles have been successfully designed as potent inhibitors of cyclophilins. nih.govnih.gov These enzymes are involved in various cellular processes and are co-opted by viruses like HCV for their replication. nih.gov By inhibiting cyclophilins, these compounds can disrupt the viral life cycle.

| Enzyme | Inhibitor Class | IC50 / pKi | Significance |

|---|---|---|---|

| Receptor-Interacting Protein Kinase 2 (RIPK2) | 4-aminoquinoline derivatives | IC50 = 5.1 ± 1.6 nM (for a lead compound) semanticscholar.orgnih.gov | Potent and selective inhibition with anti-inflammatory effects. semanticscholar.orgnih.gov |

| Cyclophilins | Quinoline-containing macrocycles | Kd = 5 nM (for a lead compound) | Potent inhibition with antiviral (HCV) activity. |

Receptor Modulation and Ligand Binding Studies

The interaction of this compound derivatives with specific receptors has been a focus of research, particularly in the context of neurotransmitter systems.

5-HT3 Receptor: The 5-HT3 receptor, a ligand-gated ion channel, is a well-established therapeutic target for conditions like chemotherapy-induced nausea and irritable bowel syndrome. nih.gov A fragment screen identified a quinazoline derivative as a hit for the 5-HT3 receptor, leading to the synthesis and evaluation of a series of (iso)quinoline and quinazoline compounds. nih.govacs.org These studies resulted in the discovery of several high-affinity ligands, with some compounds exhibiting pKi values greater than 10. nih.govacs.org The structure-activity relationship (SAR) studies confirmed that these compounds align with established pharmacophore models for 5-HT3 receptor ligands. nih.govacs.org The synthesis of this compound has been documented as part of these investigations. acs.org

Anti-inflammatory Response Modulation

The modulation of inflammatory responses is a significant biological activity associated with derivatives of this compound. This anti-inflammatory potential stems primarily from the inhibition of key inflammatory mediators.

The inhibition of RIPK2 by 4-aminoquinoline derivatives directly leads to a reduction in the production of pro-inflammatory cytokines. semanticscholar.orgnih.gov Studies have shown that these compounds can potently block the secretion of TNF-α induced by muramyl dipeptide (MDP), a component of bacterial cell walls that activates NOD2. semanticscholar.orgnih.gov This demonstrates a clear mechanism for the anti-inflammatory effects of these compounds at a cellular level. semanticscholar.orgnih.gov The development of new anti-inflammatory drugs often involves exploring scaffolds like thiazole and benzo[d]thiazole, which share some structural similarities with the quinoline core. frontiersin.orgrjeid.com

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. rsc.orgnih.govtandfonline.comsiftdesk.orgresearchgate.net These calculations provide valuable information on molecular orbitals, charge distribution, and spectroscopic properties.

Research Findings: DFT studies on quinoline derivatives help in understanding how substituents, such as the bromine atom and amino group in 4-bromoquinolin-2-amine, influence the electronic properties of the entire molecule. For instance, theoretical investigations on 4-bromonaphthalen-2-amine, a related aromatic amine, show that the electron-donating amino group and the electron-withdrawing bromine atom create a distinct electronic distribution that affects its properties.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for predicting reactivity. The HOMO-LUMO energy gap (Egap) is an indicator of chemical stability; a smaller gap suggests higher reactivity. rsc.org In a study on novel quinoline-carbazole derivatives, DFT calculations were used to determine the Egap to evaluate their potential in nonlinear optical applications. rsc.org For example, a parent quinoline-carbazole structure (Q1) had a calculated Egap of 6.160 eV, which was reduced in its derivatives upon modification, indicating altered stability and electronic properties. rsc.org

Natural Bond Orbital (NBO) analysis, another DFT-based method, is used to understand charge delocalization and intramolecular interactions, which contribute to molecular stability. rsc.orgsiftdesk.org Such studies reveal hyperconjugative interactions, like those between π and π* orbitals, that stabilize the molecular system. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) |

|---|---|---|---|

| Q1 (Parent Structure) | -7.693 | -1.533 | 6.160 |

| Q1D1 | -7.013 | -1.966 | 5.047 |

| Q1D2 | -7.442 | -2.395 | 5.047 |

| Q1D3 | -7.251 | -2.204 | 5.047 |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govd-nb.inforipublication.comnih.govcncb.ac.cnnih.govresearchgate.netacs.orgsemanticscholar.orgtandfonline.com This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding structure-activity relationships (SAR). acs.orgnih.gov

Docking algorithms predict the binding affinity, often expressed as a scoring function (e.g., in kcal/mol), and the specific conformation the ligand adopts within the protein's binding site. nih.gov Studies on quinoline derivatives have used docking to identify potential inhibitors for various targets. For example, derivatives of 4-aminoquinoline were designed and evaluated as inhibitors of Receptor-interacting protein kinase 2 (RIPK2), a target in immune signaling. semanticscholar.orgtandfonline.com The docking studies helped identify that a quinolinyl group could fit into the ATP binding pocket. semanticscholar.orgtandfonline.com

In another study, N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were docked into the active site of the COVID-19 main protease (PDB ID: 6LU7). The predicted binding energies ranged from -5.4 to -8.1 kcal/mol, indicating potentially strong interactions with the target. nih.govresearchgate.net

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Native Ligand | -8.1 |

| Derivative 1 | -8.0 |

| Derivative 2 | -7.7 |

| Derivative 3 | -7.5 |

| Derivative 4 | -7.4 |

Beyond predicting affinity, docking reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These include hydrogen bonds, hydrophobic interactions, and π-π stacking. acs.org For RIPK2 inhibitors, crucial interactions identified through docking included a hydrogen bond between the quinoline core and the backbone of Met98 in the hinge region of the kinase. semanticscholar.orgtandfonline.com Similarly, for novel inhibitors of the MTDH-SND1 protein-protein interaction, docking analysis showed that a sulfonamide-quinoline scaffold formed key hydrogen bonds with residues N281 and R255 and a π-π stacking interaction with H279. acs.org Such insights are critical for optimizing lead compounds to enhance their potency and selectivity.

Prediction of Binding Affinities and Conformational Binding Modes

Pharmacophore Generation and Virtual Screening Methodologies

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. acs.orgnih.govcreative-biostructure.comyoutube.comsemanticscholar.org These models can be generated based on a set of known active ligands (ligand-based) or from the structure of the target's binding site (structure-based). creative-biostructure.comsemanticscholar.org

Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large compound databases (virtual screening) to identify novel molecules that match the pharmacophore and are therefore likely to be active. semanticscholar.orgresearchgate.net For instance, a pharmacophore model for 5-HT3 receptor antagonists identified key features including an aromatic moiety, a basic group, and a hydrogen bond acceptor, with a specific distance of approximately 5 Å between the basic and acceptor features being crucial for high affinity. acs.orgnih.gov This type of model has been instrumental in the discovery of potent quinoline and quinazoline-based ligands. acs.orgnih.gov

Translational Applications in Medicinal Chemistry and Drug Discovery

4-Bromoquinolin-2-amine as a Privileged Scaffold for Drug Development

The concept of a "privileged scaffold" is central to modern drug discovery, referring to molecular frameworks that can bind to multiple biological targets with high affinity. The quinoline core, and by extension this compound, is a prime example of such a scaffold. hebmu.edu.cnnih.gov This is attributed to its rigid, planar structure and the presence of nitrogen atoms that can participate in hydrogen bonding and other key interactions within protein binding sites.

The 4-aminoquinoline scaffold, a close relative of this compound, has been extensively studied and is recognized for its versatility in generating highly active and selective compounds. nih.govfrontiersin.org The bromine atom at the 4-position of this compound further enhances its utility. This halogen atom can serve as a handle for a variety of chemical reactions, including cross-coupling reactions, allowing for the introduction of diverse functional groups to explore the chemical space around the quinoline core. nih.gov This strategic placement of a reactive group on a privileged scaffold makes this compound a highly valuable building block in the synthesis of compound libraries for drug screening.

The broad applicability of the quinoline scaffold is evident in the range of biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.ai This wide-ranging bioactivity underscores the "privileged" nature of the quinoline ring system and highlights the potential of this compound as a starting point for the development of new drugs targeting a variety of diseases.

Lead Optimization Strategies for Enhanced Efficacy and Selectivity

Once a lead compound containing the this compound scaffold is identified, the next critical step is lead optimization. This process involves systematically modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net Several strategies are employed to achieve these goals, with bioisosteric replacement and fragment-based approaches being particularly relevant to derivatives of this compound.

Bioisosteric Replacement Strategies

Bioisosterism is a fundamental strategy in medicinal chemistry that involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of enhancing the compound's biological activity or reducing its toxicity. cambridgemedchemconsulting.comufrj.br In the context of this compound, the bromine atom and the amine group are key positions for bioisosteric modifications.

For instance, the bromine atom can be replaced with other halogens like chlorine or fluorine, or with groups such as methyl, trifluoromethyl, or cyano. cambridgemedchemconsulting.com These substitutions can influence the compound's lipophilicity, electronic properties, and metabolic stability. The larger atomic radius of bromine can enhance π-stacking interactions in protein binding pockets, which is particularly important for kinase inhibitors. Replacing bromine with a fluoro group, on the other hand, can improve metabolic stability.

Table 1: Examples of Bioisosteric Replacements for Functional Groups

| Original Group | Potential Bioisosteric Replacements | Potential Impact on Properties |

| Bromine (Br) | Chlorine (Cl), Fluorine (F), Methyl (CH3), Trifluoromethyl (CF3) | Altered lipophilicity, electronic effects, metabolic stability |

| Amine (NH2) | Hydroxyl (OH), Methoxy (OCH3) | Modified hydrogen bonding capacity, basicity, and polarity |

| Phenyl | Pyridyl, Thienyl, 4-Fluorophenyl | Changes in aromatic interactions and metabolic pathways |

This table provides illustrative examples of common bioisosteric replacements and their potential effects on molecular properties relevant to drug design.

Fragment-Based Drug Discovery and Combinatorial Chemistry utilizing this compound scaffolds

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. openaccessjournals.com This technique involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. frontiersin.org Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound.

The this compound scaffold is well-suited for FBDD. dtu.dk The bromine atom provides a convenient attachment point for linking other fragments or for growing the initial fragment hit. researchgate.net This allows for the systematic exploration of the binding pocket of the target protein.

Combinatorial chemistry further enhances the power of FBDD by enabling the rapid synthesis of large libraries of related compounds. numberanalytics.comijpsr.com By reacting this compound with a diverse set of building blocks, a vast number of derivatives can be generated and screened for biological activity. This approach significantly accelerates the drug discovery process by increasing the number of compounds that can be evaluated in a short period. slideshare.net The use of solid-phase synthesis can further streamline the creation and purification of these compound libraries. numberanalytics.com

Table 2: Comparison of Drug Discovery Approaches

| Approach | Description | Advantages for this compound |

| Fragment-Based Drug Discovery (FBDD) | Screening of small, low-molecular-weight fragments for binding to a target, followed by fragment growing or linking. | The bromine atom serves as an excellent handle for fragment elaboration and linking. |

| Combinatorial Chemistry | Rapid synthesis of large libraries of related compounds. | Enables the efficient generation of diverse this compound derivatives for high-throughput screening. |

This table contrasts two key drug discovery strategies and highlights their specific advantages when applied to the this compound scaffold.

Exploration in Other Biological Systems

The versatility of the this compound scaffold extends to its exploration in a variety of biological systems beyond the initial target for which a lead compound was developed. cymitquimica.com The inherent biological activity of the quinoline ring system makes its derivatives candidates for investigation against a wide range of diseases.

For example, quinoline derivatives have shown promise as antimicrobial, antiviral, and anticancer agents. ontosight.ai Therefore, a library of compounds based on the this compound scaffold, initially developed for a specific kinase inhibitor program, could be repurposed and screened against bacterial or viral targets. The structural information gained from one drug discovery project can inform and accelerate research in other therapeutic areas. The potential for a single scaffold to yield drugs with diverse applications is a testament to its "privileged" nature and a key driver of its continued exploration in medicinal chemistry.

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and innovative synthetic routes is paramount to exploring the full chemical space of 4-Bromoquinolin-2-amine derivatives. Modern organic synthesis has moved beyond classical methods, embracing advanced catalytic systems to improve yields, reduce reaction times, and enhance substrate scope under milder conditions.

Researchers are increasingly employing palladium- and copper-based catalytic systems for the functionalization of quinoline rings. researchgate.net For instance, palladium/copper-catalyzed coupling reactions have been successfully used to synthesize 4-heteroaryl quinolinones from 4-quinolinonyl triflates, with some products showing antiproliferative activities. researchgate.net Similarly, a bimetallic Pd(OAc)2/CuI catalyst has proven effective for the C-H heteroarylation of 3-bromoquinolin-2(1H)-ones with various azoles, proceeding rapidly and in high yields. researchgate.net Domino Heck/cyclization reactions represent another sophisticated strategy, allowing for the construction of complex quinolinone structures from simple precursors in a single step. mdpi.com

Beyond palladium, other catalytic systems are gaining traction. A cooperative system using CuI and pyrrolidine has been shown to efficiently synthesize 2-substituted quinolines from 2-aminobenzaldehydes and terminal alkynes through an addition/cycloisomerization cascade. organic-chemistry.org This method is highly regioselective and tolerates a wide range of functional groups. organic-chemistry.org Furthermore, the development of heterogeneous catalysts, such as Ru-grafted hydrotalcite (Ru/HT), offers significant advantages, including high catalytic activity, applicability to various substrates, and the elimination of homogeneous bases, aligning with the principles of green chemistry. rsc.org

Future explorations will likely focus on further refining these catalytic systems, potentially through microwave-assisted procedures or the use of novel nanoparticle catalysts to achieve even greater efficiency and selectivity. rsc.org The development of one-pot, multi-component reactions will also be crucial for rapidly generating libraries of this compound derivatives for high-throughput screening.

Table 1: Overview of Modern Catalytic Systems in Quinoline Synthesis

| Catalytic System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Palladium/Copper | C-H Heteroarylation, Coupling | Operational simplicity, mild conditions, low catalyst loading. researchgate.net | researchgate.net |

| Copper Iodide (CuI) / Pyrrolidine | Addition/Cycloisomerization | High efficiency and regioselectivity, functional group tolerance. organic-chemistry.org | organic-chemistry.org |

| Ruthenium-grafted hydrotalcite (Ru/HT) | One-pot Synthesis | Heterogeneous, high activity, no need for homogeneous bases. rsc.org | rsc.org |

| Palladium Acetate (Pd(OAc)₂) | Heck Reaction / Cyclization | Straightforward domino process for 4-arylquinolin-2(1H)-ones. mdpi.com | mdpi.com |

Comprehensive Mechanistic Elucidation of Biological Activities

While numerous derivatives of this compound exhibit promising biological activity, a deep understanding of their mechanisms of action is essential for rational drug design. Current research is focused on identifying specific molecular targets and elucidating the intricate pathways through which these compounds exert their therapeutic effects.

One significant area of investigation is their role as enzyme inhibitors. Derivatives of 4-aminoquinoline have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in inflammatory signaling pathways. tandfonline.comnih.gov Mechanistic studies suggest that these compounds bind to the ATP site of RIPK2, thereby blocking its interaction with other proteins like XIAP (X-linked inhibitor of apoptosis protein). tandfonline.com Similarly, novel 4-acrylamido-quinoline derivatives have been developed as potent dual inhibitors of PI3K/mTOR, crucial kinases in cell growth and proliferation pathways implicated in cancer. frontiersin.orgnih.gov

In the realm of infectious diseases, quinoline derivatives are being explored as microbial DNA gyrase inhibitors. acs.org DNA gyrase is a critical bacterial enzyme responsible for managing DNA topology during replication. By inhibiting its function, these compounds can effectively halt bacterial growth. acs.org The mechanism often involves disrupting the enzyme's ATPase activity or directly "poisoning" the gyrase-DNA complex. acs.org The bromine and amine groups on the quinoline scaffold are thought to play crucial roles in binding to these molecular targets through hydrogen bonds and halogen bonding.

Future research will leverage advanced biochemical and biophysical techniques to provide a more detailed picture of these interactions. This includes co-crystallization of compounds with their target proteins, hydrogen-deuterium exchange mass spectrometry, and advanced microscopy to visualize the cellular consequences of target engagement.

Development of Targeted Therapies and Precision Medicine Applications

The ability of this compound derivatives to selectively interact with specific molecular targets makes them ideal candidates for the development of targeted therapies. Unlike traditional chemotherapy that affects both healthy and cancerous cells, targeted therapies aim to interfere with specific molecules involved in the growth, progression, and spread of cancer or other diseases.

The development of potent and selective RIPK2 inhibitors based on the 4-aminoquinoline scaffold is a prime example. tandfonline.comnih.gov Such inhibitors have therapeutic potential for immunological disorders. tandfonline.com In one study, a derivative, compound 14 , exhibited high affinity for RIPK2 with an IC₅₀ value of 5.1 ± 1.6 nM and demonstrated a potent anti-inflammatory effect by reducing the secretion of TNF-α in a dose-dependent manner. tandfonline.com

In oncology, derivatives are being designed as PI3K/mTOR dual inhibitors, targeting key signaling pathways that are often dysregulated in various cancers. frontiersin.orgnih.gov Studies have shown that these compounds can exhibit potent anti-proliferative activity against cancer cell lines like PC3 (prostate cancer) and HCT116 (colorectal cancer), with IC₅₀ values in the nanomolar range. nih.gov The potential for anticancer applications is also supported by findings that some quinoline derivatives can inhibit tumor growth in xenograft models.

Beyond cancer, researchers have designed and synthesized amodiaquine analogs based on the quinoline structure that show high anti-SARS-CoV-2 activity with low toxicity, highlighting the versatility of this scaffold in addressing emerging viral threats. jst.go.jp The development of such targeted agents is a cornerstone of precision medicine, where treatments are tailored to the specific molecular characteristics of a patient's disease.

Table 2: Examples of Targeted Biological Activities of Quinoline Derivatives

| Compound Class | Target | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|---|

| 4-Aminoquinoline Derivatives | RIPK2 | Inflammatory Diseases | Potent and selective inhibition (IC₅₀ = 5.1 nM for compound 14 ), reducing TNF-α secretion. tandfonline.com | tandfonline.comnih.gov |

| 4-Acrylamido-Quinolines | PI3Kα/mTOR | Oncology | Potent PI3Kα inhibition (IC₅₀ < 3 nM) and anti-proliferative activity against cancer cells. nih.gov | frontiersin.orgnih.gov |

| Amodiaquine Analogs | SARS-CoV-2 | Virology | High antiviral activity with low cytotoxicity. jst.go.jp | jst.go.jp |

| 2-(4-Bromophenyl)Quinoline Derivatives | DNA Gyrase | Infectious Disease | Inhibition of S. aureus DNA gyrase (IC₅₀ = 8.45 μM for compound 10 ). acs.org | acs.org |

Advanced Computational Methods in Drug Design and Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of lead compounds. scispace.com For this compound and its derivatives, a range of advanced computational methods are being employed to predict their properties, understand their interactions with biological targets, and guide synthetic efforts.

Molecular docking is a widely used technique to predict the binding mode and affinity of a ligand to a protein's active site. scispace.com Studies on quinoline derivatives have used docking to show how they interact with key residues in the binding pockets of enzymes like DNA gyrase and various kinases. acs.org This information is critical for structure-activity relationship (SAR) studies, helping chemists to design modifications that enhance potency and selectivity. scispace.com

Density Functional Theory (DFT) is another powerful method used to investigate the electronic structure, stability, and reactivity of molecules. researchgate.netrsc.org DFT calculations can provide insights into a compound's molecular characteristics, which helps in understanding its potential for drug development. researchgate.net These computational studies are often paired with spectroscopic analysis (NMR, FT-IR) to provide a comprehensive characterization of new compounds. researchgate.netresearchgate.net

Furthermore, in silico screening of virtual compound libraries allows researchers to evaluate thousands of potential derivatives before committing to their synthesis, saving significant time and resources. science.gov Quantitative Structure-Activity Relationship (QSAR) models are also developed to correlate chemical structure with biological activity, further refining the lead optimization process. scispace.com The integration of these computational approaches creates a powerful design cycle, enabling the rapid evolution of initial hits into promising drug candidates. scispace.com

Addressing Challenges in Drug Resistance and Selectivity

Two of the most significant hurdles in drug development are the emergence of drug resistance and the lack of selectivity of therapeutic agents, which can lead to off-target side effects. Research into this compound derivatives is actively addressing these challenges.

The development of novel antimicrobials is increasingly focused on overcoming resistance in pathogens. Several studies are exploring quinoline derivatives for their activity against multidrug-resistant (MDR) bacteria. nih.gov For example, quinoline-based ATP synthase inhibitors have shown promise against MDR strains of Acinetobacter baumannii and Pseudomonas aeruginosa. nih.govresearchgate.net By targeting fundamental cellular processes like energy production, these compounds may be less susceptible to existing resistance mechanisms.

Selectivity is another critical parameter, particularly for kinase inhibitors, due to the high degree of similarity among ATP-binding sites across the human kinome. Researchers are designing new series of 4-aminoquinoline derivatives with the specific aim of achieving high selectivity for their intended target. For instance, extensive kinase selectivity studies, often involving screening against a large panel of human kinases, are performed to ensure that lead compounds are not promiscuous. tandfonline.comnih.gov Compound 14 , a RIPK2 inhibitor, was found to be highly selective, which is a crucial attribute for a potential therapeutic agent. tandfonline.com Similarly, when developing inhibitors for microbial targets, it is vital to ensure they have poor activity against the mammalian counterparts to minimize toxicity, a challenge noted in the development of ATP synthase inhibitors. rsc.org

Future strategies will likely involve combining these novel agents with existing drugs to create synergistic effects that can overcome resistance. Additionally, the continued application of structure-based drug design and computational modeling will be instrumental in engineering next-generation derivatives with superior selectivity profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromoquinolin-2-amine, and how can purity be optimized?

- Methodological Answer :

- Step 1 : Start with quinoline derivatives (e.g., 2-aminoquinoline) as precursors. Bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 60–80°C) to minimize side reactions.

- Step 2 : Use high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) to verify regioselectivity and purity. For purification, column chromatography with silica gel and ethyl acetate/hexane gradients is effective.

- Step 3 : Refer to databases like REAXYS or PubChem for validated reaction templates and feasibility assessments .